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molecular formula C10H9F3O B598308 4-(Trifluoromethyl)-1-indanol CAS No. 1202577-87-4

4-(Trifluoromethyl)-1-indanol

Cat. No. B598308
M. Wt: 202.176
InChI Key: WYRONQVMJMJUKG-UHFFFAOYSA-N
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Patent
US08222281B2

Procedure details

4-(Trifluoromethyl)indan-1-one (300 mg, 1.50 mmol) was dissolved in methanol (2.5 mL) and tetrahydrofuran (2.5 mL), and sodium borohydride (85 mg, 2.25 mmol) was added thereto at 0° C., and then, the resulting mixture was stirred at room temperature for 2 hours. To the reaction solution, a saturated aqueous solution of ammonium chloride was added, and the organic matter was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate and filtered. Then, the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=95:5 to 67:33 (v/v)), whereby the objective title compound was obtained as a white solid (291 mg, yield: 96%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:12].[BH4-].[Na+].[Cl-].[NH4+]>CO.O1CCCC1>[CH2:6]1[CH:7]([OH:12])[C:8]2[CH:9]=[CH:10][CH:11]=[C:3]([C:2]([F:1])([F:14])[F:13])[C:4]=2[CH2:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC(C1=C2CCC(C2=CC=C1)=O)(F)F
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
85 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C., and then, the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic matter was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure, whereby a crude product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=95:5 to 67:33 (v/v)), whereby the objective title compound

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CC2=C(C1O)C=CC=C2C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 291 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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